molecular formula C9H16N2O2S B12955261 2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol

2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol

Cat. No.: B12955261
M. Wt: 216.30 g/mol
InChI Key: JUIZHGTWKRNZOU-UHFFFAOYSA-N
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Description

2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 4-methylthiazole with an appropriate amine and ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol apart is its unique combination of the thiazole ring with an ethoxyethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-[2-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethoxy]ethanol

InChI

InChI=1S/C9H16N2O2S/c1-8-9(14-7-11-8)6-10-2-4-13-5-3-12/h7,10,12H,2-6H2,1H3

InChI Key

JUIZHGTWKRNZOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNCCOCCO

Origin of Product

United States

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